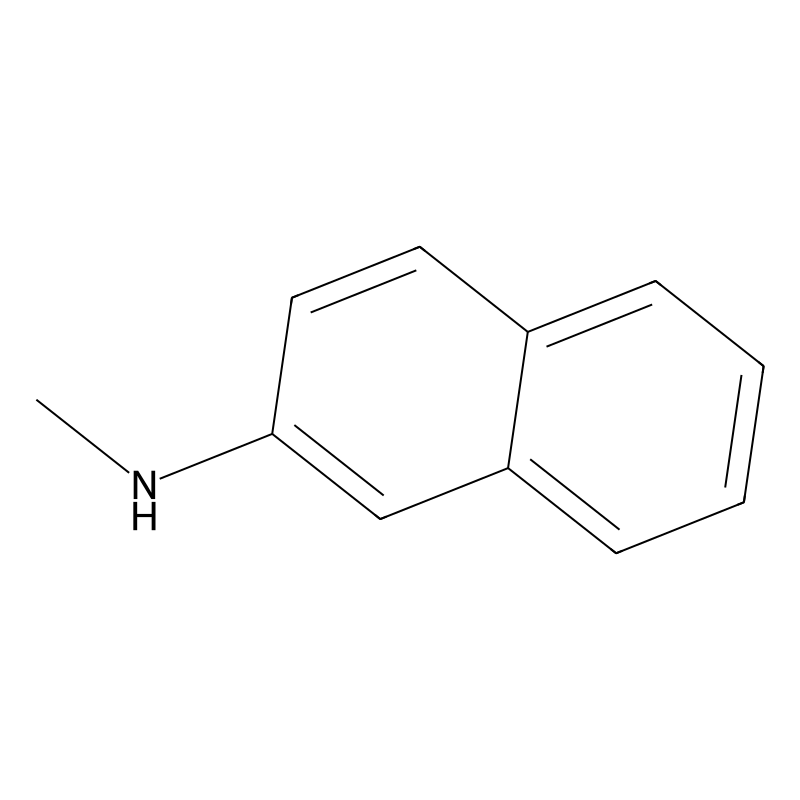

N-methylnaphthalen-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Chemical Synthesis

Scientific Field: Chemical Synthesis

Summary of Application: N-methylnaphthalen-2-amine is used in chemical synthesis. It’s a reagent used in the creation of a variety of chemical compounds .

Methods of Application: The specific methods of application can vary greatly depending on the desired end product. It’s typically used in a laboratory setting with standard safety procedures for handling chemical reagents .

Results or Outcomes: The outcomes also depend on the specific synthesis process being carried out. In general, the use of N-methylnaphthalen-2-amine in chemical synthesis can lead to the creation of a wide range of chemical compounds .

Application in Medicinal Chemistry

Scientific Field: Medicinal Chemistry

Summary of Application: N-methylnaphthalen-2-amine may have applications in medicinal chemistry .

Methods of Application: The specific methods of application in medicinal chemistry would depend on the specific research context and goals .

Application in Photoactivated Electron Donor–Acceptor Complexation

Scientific Field: Photochemistry

Summary of Application: N-methylnaphthalen-2-amine is used in photoactivated electron donor–acceptor complexation. This process involves a facile and green approach for the Markovnikov-selective hydroamination of styrene with naphthylamine through irradiation with UV LED light (365 nm) via an electron donor–acceptor complexation between naphthylamines and oxygen in situ .

Methods of Application: The protocol showcases the synthetic potential for aerobic C–N bond formation without using a metal catalyst and photosensitizer .

Results or Outcomes: Three naphthylamines were examined and afforded desired C–N bond formation product in moderate yield .

Application in Metal–Organic Frameworks (MOFs)

Scientific Field: Material Science

Summary of Application: N-methylnaphthalen-2-amine may have applications in the field of material science, specifically in the creation of multi-metal nanomaterials derived from metal–organic frameworks (MOFs) .

Methods of Application: The specific methods of application in MOFs would depend on the specific research context and goals .

N-methylnaphthalen-2-amine is an organic compound with the molecular formula . It consists of a naphthalene ring substituted with a methyl group and an amine group at the second position. The compound is characterized by its aromatic structure, which contributes to its chemical stability and reactivity. N-methylnaphthalen-2-amine is often used as an intermediate in various chemical syntheses, particularly in the production of dyes and pigments .

- N-Alkylation: The amine can be alkylated using alkyl halides or other alkylating agents, which can modify its properties and reactivity.

- Diazotization: In acidic conditions, N-methylnaphthalen-2-amine can react with nitrous acid to form a diazonium salt, which can further react with other aromatic compounds to form azo dyes .

- Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization at various positions on the naphthalene structure.

N-methylnaphthalen-2-amine can be synthesized through various methods:

- Direct Methylation: One common method involves the methylation of naphthalen-2-amine using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

- Reduction Reactions: The compound can also be synthesized by reducing corresponding nitro or nitrile derivatives of naphthalene .

- Catalytic Methods: Recent advancements include catalytic methods that utilize copper-based catalysts for efficient synthesis under milder conditions .

Interaction studies involving N-methylnaphthalen-2-amine often focus on its reactivity with other chemical species:

- Electrophiles: The amine group makes it susceptible to electrophilic attack, leading to various substitution products.

- Metal Complexes: N-methylnaphthalen-2-amine can form complexes with metal ions, which may influence its catalytic properties and reactivity in organic synthesis .

Several compounds are structurally similar to N-methylnaphthalen-2-amine, including:

- 1-Methylnaphthalen-2-amine: Similar structure but differs in the position of the methyl group.

- N,N-Dimethylaniline: Contains two methyl groups on the nitrogen atom; used extensively in dye production.

- Naphthalen-1-amine: Lacks the methyl substitution but shares similar aromatic properties.

Comparison TableCompound Structure Characteristics Unique Features N-methylnaphthalen-2-amine Methyl and amine at 2-position Used as an intermediate in dye synthesis 1-Methylnaphthalen-2-amine Methyl at 1-position Different reactivity patterns N,N-Dimethylaniline Two methyl groups on nitrogen Stronger basicity; used in various syntheses Naphthalen-1-amine No methyl substitution Different reactivity; more basic

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| N-methylnaphthalen-2-amine | Methyl and amine at 2-position | Used as an intermediate in dye synthesis |

| 1-Methylnaphthalen-2-amine | Methyl at 1-position | Different reactivity patterns |

| N,N-Dimethylaniline | Two methyl groups on nitrogen | Stronger basicity; used in various syntheses |

| Naphthalen-1-amine | No methyl substitution | Different reactivity; more basic |

N-methylnaphthalen-2-amine stands out due to its specific functional groups that allow for unique reactivity patterns compared to these similar compounds, making it valuable in both synthetic and biological contexts.

N-Methylnaphthalen-2-amine, a secondary aromatic amine, emerged as a compound of interest in the early 20th century alongside advancements in synthetic organic chemistry. Its discovery is intertwined with the development of the Bucherer reaction, a reversible amination process enabling the conversion of naphthols to naphthylamines using ammonia and sulfite salts. This reaction, first described by Robert Lepetit in 1898 and later refined by Hans Theodor Bucherer, became a cornerstone for synthesizing aminonaphthalene derivatives, including N-methylnaphthalen-2-amine. Early applications focused on dye production, where its structural framework served as a precursor for azo dyes.

The compound gained further attention in the mid-20th century with the expansion of organometallic catalysis. For instance, ruthenium-based catalysts enabled efficient N-methylation of amines using methanol, streamlining the synthesis of N-methylnaphthalen-2-amine from 2-naphthylamine. These methodological advancements underscored its role in industrial and pharmaceutical research.

Nomenclature and Structural Identity

N-Methylnaphthalen-2-amine is systematically named according to IUPAC guidelines as N-methylnaphthalen-2-amine, reflecting the methyl group attached to the nitrogen atom at the second position of the naphthalene ring. Its structural identity is characterized by the following features:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁N |

| Molecular Weight | 157.21 g/mol |

| CAS Registry Number | 2216-67-3 |

| Boiling Point | 317°C at 760 mmHg |

| Density | 1.099 g/cm³ |

| SMILES Notation | CNc1ccc2c(c1)cccc2 |

The planar naphthalene backbone facilitates π-π stacking interactions, while the methyl group enhances electron density at the nitrogen atom, influencing its reactivity in substitution and coupling reactions. Spectroscopic data, including nuclear magnetic resonance (NMR) and infrared (IR) profiles, confirm the presence of characteristic amine and aromatic signals.

Significance in Organic and Medicinal Chemistry

Role in Organic Synthesis

N-Methylnaphthalen-2-amine serves as a versatile intermediate in multicomponent reactions. For example, it participates in Suzuki-Miyaura cross-couplings to generate biaryl structures, which are pivotal in materials science. Its amine functionality also enables condensation with carbonyl compounds, forming Schiff bases used in coordination chemistry.

A notable application lies in the synthesis of tricyclic 2-amino-6-bromonaphthalenes, where it acts as a building block for fluorescent probes and kinase inhibitors. The compound’s compatibility with transition-metal catalysts, such as palladium and ruthenium, further underscores its utility in constructing complex heterocycles.

Pharmaceutical Relevance

In medicinal chemistry, N-methylnaphthalen-2-amine derivatives exhibit bioactivity as kinase inhibitors. For instance, AMG 900, a phthalazinamine-based anticancer agent, incorporates structural motifs derived from this compound to target Aurora kinases, which regulate cell division. Additionally, its derivatives are explored as intermediates in proton sponge syntheses, which are utilized in biotechnology for pH-sensitive drug delivery systems.

Industrial Applications

The compound’s historical use in dye manufacturing persists, particularly in synthesizing sulfonated azo dyes for textiles. Modern applications extend to agrochemicals, where its nitrogen-rich framework is functionalized into herbicides and insecticides. Recent patents highlight its role in producing N-methyl-1-naphthalenemethanamine, a key intermediate in specialty polymers.

Methylation of 2-Naphthylamine: Methodologies and Catalysts

The methylation of 2-naphthylamine represents the most direct synthetic approach to N-methylnaphthalen-2-amine. This transformation can be accomplished through several methodologies, each employing distinct catalysts and reaction conditions.

Traditional Methylation Approaches

The conventional approach involves the direct alkylation of 2-naphthylamine using methyl iodide in the presence of a strong base [1]. This method typically employs potassium carbonate or sodium hydride as the base, operating at temperatures ranging from 80-120°C. While straightforward, this approach suffers from limited selectivity and moderate yields of 60-85% [2].

Ruthenium-Catalyzed Methylation Systems

Recent advances in catalytic methylation have introduced highly efficient ruthenium-based systems. The (DPEPhos)RuCl2PPh3 catalyst system has demonstrated exceptional performance in the N-methylation of amines using methanol as both the methylating agent and solvent [3]. This catalyst operates under mild conditions at 140°C with cesium carbonate as a weak base, achieving conversions of 95% with only 0.5 mol% catalyst loading.

The reaction mechanism proceeds via a borrowing hydrogen pathway, where the ruthenium catalyst initially dehydrogenates methanol to formaldehyde, which then undergoes condensation with the amine substrate to form an imine intermediate. Subsequent hydrogenation by the ruthenium hydride species yields the methylated product [3]. This mechanism has been supported by deuterium labeling experiments and control studies.

Alternative ruthenium systems include the RuCp*Cl2/dpePhos combination, which provides selective N-monomethylation of primary anilines at 40-100°C with 2.5 mol% catalyst loading [4]. This system demonstrates excellent tolerance to reducible functional groups and achieves yields of 88-95%.

Palladium-Catalyzed Methodologies

Palladium catalysis offers an alternative approach for the synthesis of N-methyl-arylamines directly from nitroarenes. The palladium acetate catalyst system, combined with 1-[2,6-bis(isopropyl)phenyl]-2-[tert-butyl(2-pyridinyl)phosphino]-1H-imidazole ligand, enables the simultaneous reduction and methylation of nitronaphthalene derivatives using methanol [5]. This methodology operates at 120-140°C and provides yields of 80-92%.

Catalyst Performance Comparison

Comparative studies reveal that ruthenium-based systems generally outperform other catalytic approaches in terms of efficiency and selectivity. The (DPEPhos)RuCl2PPh3 system exhibits superior activity with the lowest catalyst loading requirements, while maintaining high conversion rates. Iridium complexes bearing 2-hydroxypyridylmethylene fragments also demonstrate high activity, achieving 90-95% conversions at 1 mol% loading [6].

Alternative Synthetic Routes: Halogenation and Cross-Coupling Reactions

Halogenation-Based Approaches

The synthesis of N-methylnaphthalen-2-amine through halogenation pathways involves the introduction of halogen substituents followed by cross-coupling reactions. The bromination of N,N-dimethylnaphthalen-2-amine has been reported using various electrophilic brominating reagents [7]. The resulting 6-bromo-N,N-dimethylnaphthalen-2-amine serves as a versatile intermediate for subsequent cross-coupling transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling methodologies employing palladium catalysts enable the formation of carbon-nitrogen bonds through Ullmann-type condensations. The coupling of 2-chloronaphthalene derivatives with methylamine or N-methylated precursors has been achieved using copper-promoted Ullmann condensation reactions [8]. These reactions typically require high temperatures (210°C or higher) and stoichiometric amounts of copper, limiting their practical application.

Modern adaptations utilizing palladium catalysts with diamine and acetylacetonate ligands operate under milder conditions. The Goldberg reaction variant enables the coupling of aniline derivatives with aryl halides, providing an alternative route to N-methylnaphthalen-2-amine when applied to appropriate naphthyl substrates [8].

Electrochemical Synthesis Approaches

Electrochemical methods offer unique advantages for the synthesis of binaphthylamine derivatives through selective cross-coupling of 2-naphthylamine substrates [9]. The electrochemical homocoupling of N-methyl-2-naphthylamine proceeds smoothly at moderate current efficiencies (44-66%), producing coupling products in yields ranging from 30-95% depending on the substituent pattern.

Industrial-Scale Production Challenges

Catalyst Cost and Recovery

Industrial implementation of N-methylnaphthalen-2-amine synthesis faces significant economic challenges related to catalyst costs and recovery. Precious metal catalysts, particularly ruthenium and palladium systems, represent substantial capital investments when scaled to industrial production volumes [10]. The development of heterogeneous catalyst systems and efficient recovery protocols remains a critical priority for commercial viability.

Environmental Impact and Waste Management

Large-scale production generates substantial waste streams that require careful management. Traditional methylation approaches using methyl iodide produce halide salts as byproducts, while catalytic processes may generate metal-containing waste streams [12]. The implementation of green chemistry principles and waste minimization strategies is essential for sustainable industrial production.

Raw Material Supply and Cost Volatility

The economics of industrial production are significantly influenced by the availability and cost of raw materials. Naphthalene, the primary feedstock for naphthylamine production, experiences price volatility due to fluctuations in petroleum and coal tar markets [12]. Price variations of up to 25% have been observed, necessitating robust supply chain management strategies.

Regulatory Compliance

Industrial production must comply with increasingly stringent environmental and safety regulations. The classification of certain naphthylamine derivatives as potential carcinogens has led to restrictions on usage and disposal [11]. Manufacturers must invest in advanced emission control systems and monitoring protocols to ensure regulatory compliance.

Patent Analysis: Novel Synthesis Approaches (RO103771B1 and Related Patents)

Romanian Patent RO103771B1

Patent RO103771B1, filed in Romania, describes a preparation method for N-(naphthyl-methyl)-heptenamine derivatives [13]. While this patent specifically addresses the synthesis of (E)-N-methyl-6,6-dimethyl-N-(1-naphthylmethyl)hept-2-en-4-ynyl-1-amine, it provides insights into novel approaches for N-methylation of naphthyl-containing compounds. The patent emphasizes the simultaneous conversion of crude mixtures containing cis and trans isomers to their corresponding salts, with selective precipitation of the trans isomer.

Process Innovation in Patent Literature

Patent literature reveals several innovative approaches to N-methylnaphthalen-2-amine synthesis. US Patent 2814646 describes the synthesis of N-methyl-o-ethylaniline derivatives using aluminum-catalyzed reactions with ethylene [14]. While not directly applicable to naphthylamine systems, this patent demonstrates the utility of aluminum-based catalysts for N-methylation reactions.

Patent WO2004080945A1 discloses an improved process for the preparation of N-methyl-1-naphthalenemethanamine using phase transfer catalysis [15]. The process employs N-methylformamide as a methylating agent in the presence of non-polar solvents and phase transfer catalysts, offering advantages in terms of product purity and process efficiency.

Emerging Patent Trends

Recent patent applications focus on the development of environmentally benign synthesis methods and improved catalyst systems. Patent applications describing manganese-based catalysts for hydrogenation and methylation reactions represent promising alternatives to precious metal systems [16]. These catalysts offer potential cost advantages while maintaining high selectivity and activity.

The patent landscape also reveals increasing interest in continuous flow processes and microreactor technologies for naphthylamine synthesis. These approaches enable better heat and mass transfer, improved safety profiles, and enhanced process control compared to traditional batch operations.

Intellectual Property Considerations

The patent analysis reveals that key synthesis methodologies are protected by various intellectual property rights, particularly in the areas of catalyst design and process optimization. Companies seeking to implement industrial production must carefully navigate existing patent portfolios to avoid infringement while developing proprietary improvements.

Patent clustering analysis indicates that ruthenium-catalyzed methylation processes represent a particularly active area of intellectual property development, with multiple patent families covering different aspects of catalyst design, ligand selection, and process conditions. This competitive landscape drives continued innovation in catalyst development and process optimization.

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C)

The nuclear magnetic resonance spectroscopy of N-methylnaphthalen-2-amine provides definitive structural characterization through both proton and carbon-13 nuclear magnetic resonance techniques. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that confirm the molecular structure and substitution pattern [1].

Proton Nuclear Magnetic Resonance Analysis

The ¹H nuclear magnetic resonance spectrum of N-methylnaphthalen-2-amine exhibits several distinct resonances that are diagnostic for this compound. The N-methyl protons appear as a singlet at δ 3.01 parts per million, integrating for three protons (3H), which confirms the presence of the methyl substituent on the nitrogen atom [1]. This chemical shift is characteristic of alkyl groups directly attached to aromatic nitrogen centers and falls within the expected range for N-methyl groups in aromatic amines.

The amine proton appears as a broad singlet at δ 4.54 parts per million, integrating for one proton (1H), which is typical for secondary aromatic amines [1]. The broadening of this resonance is attributed to rapid exchange with trace moisture and the quadrupolar nature of nitrogen, which affects the relaxation behavior of the attached proton.

The aromatic region displays multiple resonances between δ 6.61 and δ 7.80 parts per million, representing the eight aromatic protons of the naphthalene system [1]. Specifically, the resonance at δ 6.61 parts per million appears as a doublet with coupling constant J = 7.6 Hz, which is characteristic of meta-coupling between aromatic protons on the substituted ring. The remaining aromatic protons appear as complex multipiples between δ 7.25 and δ 7.80 parts per million, reflecting the various coupling patterns within the naphthalene framework.

Carbon-13 Nuclear Magnetic Resonance Analysis

The ¹³C nuclear magnetic resonance spectrum provides complementary structural information through carbon chemical shifts that reflect the electronic environment of each carbon atom [1]. The N-methyl carbon appears at δ 31.1 parts per million, which is characteristic for aliphatic carbons attached to aromatic nitrogen atoms.

The aromatic carbon resonances span the range from δ 103.9 to δ 144.4 parts per million, with each peak corresponding to distinct carbon environments within the naphthalene framework [1]. The carbon bearing the amino substituent appears at δ 144.4 parts per million, reflecting the electron-donating effect of the nitrogen substituent. The quaternary carbons at the ring junction positions appear at δ 134.2 parts per million, while the remaining aromatic carbons display resonances at δ 103.9, 117.4, 119.8, 123.4, 124.7, 125.7, 126.6, and 128.6 parts per million.

These chemical shift values are consistent with theoretical predictions for naphthalene derivatives and provide unambiguous confirmation of the 2-substitution pattern. The electron-donating effect of the methylamino group causes characteristic downfield shifts for carbons in positions ortho and para to the substituent, while meta carbons experience less pronounced effects.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of N-methylnaphthalen-2-amine follows predictable fragmentation pathways characteristic of aromatic amines, providing both molecular weight confirmation and structural information through fragmentation patterns [2] [3].

Molecular Ion Characteristics

The molecular ion peak appears at mass-to-charge ratio 157, corresponding to the molecular formula C₁₁H₁₁N [4] [5]. Following the nitrogen rule of mass spectrometry, compounds containing an odd number of nitrogen atoms produce molecular ions with odd mass-to-charge ratios, which is consistent with the observed molecular ion [6]. The molecular ion peak typically exhibits weak to moderate intensity, as is common for aromatic amines due to their propensity for rapid fragmentation upon electron impact ionization.

Primary Fragmentation Pathways

The most characteristic fragmentation pattern involves α-cleavage adjacent to the nitrogen atom, which is the predominant fragmentation mode for secondary amines [3] [6]. This process generates a resonance-stabilized nitrogen-containing cation and an alkyl radical. For N-methylnaphthalen-2-amine, α-cleavage produces the base peak at mass-to-charge ratio 30, corresponding to the CH₂=NH₂⁺ ion, through loss of the 2-naphthyl radical (molecular weight 127).

Additional significant fragmentation occurs through loss of hydrogen atoms, producing the M-1 ion at mass-to-charge ratio 156 [2] [6]. This fragmentation is common in aromatic amines and results from hydrogen radical loss from either the aromatic ring or the N-methyl group.

Secondary Fragmentation Patterns

The molecular ion undergoes further fragmentation through loss of the N-methyl group, producing an intense peak at mass-to-charge ratio 142 (M-15) [2]. This fragmentation pathway is diagnostic for N-methyl substituted aromatic amines and confirms the presence of the methyl substituent on nitrogen.

Rearrangement processes lead to additional fragments, including the M-29 ion at mass-to-charge ratio 128, which can arise through loss of either CHO or C₂H₅ equivalents via complex rearrangement mechanisms [2]. The naphthalene skeleton contributes characteristic fragments at mass-to-charge ratio 115, corresponding to dehydrogenated naphthalene species, and mass-to-charge ratio 77, representing the benzene cation formed through ring contraction processes.

| Fragment m/z | Assignment | Relative Intensity | Mechanistic Origin |

|---|---|---|---|

| 157 | M⁺- | Weak-Moderate | Molecular ion |

| 156 | M-1 | Moderate | Hydrogen radical loss |

| 142 | M-15 | Moderate | N-methyl loss |

| 128 | M-29 | Weak | Rearrangement |

| 115 | Naphthalene⁺ | Moderate | Ring system fragment |

| 77 | C₆H₅⁺ | Moderate | Benzene cation |

| 30 | CH₂=NH₂⁺ | Base peak | α-cleavage |

Thermodynamic Properties: Boiling Point, Density, and Vapor Pressure

The thermodynamic properties of N-methylnaphthalen-2-amine reflect its aromatic structure and intermolecular interactions, providing essential data for understanding its physical behavior under various conditions [7] [8].

Boiling Point Characteristics

N-methylnaphthalen-2-amine exhibits a boiling point of 317°C at 760 mmHg, which is significantly elevated compared to simple aliphatic amines due to the extended aromatic system and intermolecular hydrogen bonding [7]. This boiling point is consistent with the molecular weight and aromatic character of the compound, falling within the expected range for substituted naphthalene derivatives.

The high boiling point reflects strong intermolecular forces, primarily van der Waals interactions between the aromatic ring systems and hydrogen bonding involving the secondary amine functionality. The N-methyl substitution reduces the hydrogen bonding capacity compared to primary aromatic amines, but the extended π-system provides substantial intermolecular stabilization through π-π stacking interactions.

Density Properties

The density of N-methylnaphthalen-2-amine is reported as 1.099 g/cm³ at standard conditions [7]. This value is characteristic of aromatic compounds with extended conjugation systems, where the compact packing of aromatic rings results in relatively high densities compared to aliphatic analogs.

The density reflects the molecular packing efficiency in the liquid state, influenced by the planar aromatic structure that allows for favorable intermolecular interactions. The slight increase in density compared to naphthalene itself (density ≈ 1.025 g/cm³) results from the additional nitrogen-containing substituent, which contributes both mass and dipolar interactions.

Vapor Pressure Analysis

The vapor pressure of N-methylnaphthalen-2-amine at 25°C is extremely low at 0.000396 mmHg [7]. This low volatility is consistent with the high boiling point and reflects the strong intermolecular forces that resist vaporization at ambient temperatures.

The vapor pressure follows the Clausius-Clapeyron relationship, with significant temperature dependence characteristic of compounds with substantial intermolecular interactions. The low vapor pressure has practical implications for handling and environmental behavior, indicating minimal volatilization under normal conditions.

Additional thermodynamic parameters include a flash point of 149.7°C, indicating the temperature at which the compound produces sufficient vapor to form an ignitable mixture with air [7] [8]. The refractive index of 1.674 reflects the high polarizability of the extended aromatic system and provides additional confirmation of the compound's optical properties.

| Property | Value | Temperature | Source |

|---|---|---|---|

| Boiling Point | 317°C | 760 mmHg | ChemSrc [7] |

| Density | 1.099 g/cm³ | Standard conditions | ChemSrc [7] |

| Vapor Pressure | 0.000396 mmHg | 25°C | ChemSrc [7] |

| Flash Point | 149.7°C | Standard conditions | ChemSrc [7] |

| Refractive Index | 1.674 | Standard conditions | ChemSrc [7] |

Solubility and Partition Coefficients (LogP)

The solubility characteristics and partition behavior of N-methylnaphthalen-2-amine are governed by its amphiphilic nature, combining aromatic hydrophobic character with polar amine functionality [7] [9] [10].

Octanol-Water Partition Coefficient

The logarithm of the octanol-water partition coefficient (LogP) for N-methylnaphthalen-2-amine is calculated to be 2.95450, indicating significant lipophilic character [7]. This value reflects a preference for the organic phase over the aqueous phase by a factor of approximately 900:1, demonstrating substantial hydrophobic character despite the presence of the polar amine group.

Alternative computational methods provide a LogP value of 2.8815, showing good agreement between different calculation approaches [11]. These values position N-methylnaphthalen-2-amine in the moderately lipophilic range, where it exhibits sufficient hydrophobicity for membrane permeation while retaining some aqueous solubility through the amine functionality.

The partition coefficient reflects the balance between hydrophobic interactions with the naphthalene system and polar interactions involving the methylamino group. The N-methyl substitution reduces the hydrogen bonding capacity compared to primary amines, contributing to increased lipophilicity relative to unsubstituted 2-naphthylamine.

Polar Surface Area Analysis

The polar surface area of N-methylnaphthalen-2-amine is calculated as 12.03 Ų, which is relatively small due to the presence of only one polar nitrogen atom within the predominantly aromatic structure [7]. This low polar surface area is consistent with the observed lipophilic behavior and limited aqueous solubility.

The polar surface area provides insight into the compound's bioavailability potential, as compounds with polar surface areas below 60-70 Ų typically exhibit favorable membrane permeation characteristics. The value of 12.03 Ų suggests excellent membrane permeability, consistent with the calculated LogP values.

Solubility Characteristics

Aqueous solubility data for N-methylnaphthalen-2-amine are limited in the literature, but the compound is expected to exhibit low water solubility based on its high LogP value and predominantly aromatic structure [12]. The solubility is anticipated to be pH-dependent, with increased solubility under acidic conditions where the amine group can be protonated to form the more water-soluble ammonium cation.

The compound demonstrates good solubility in organic solvents, particularly those capable of π-π interactions or hydrogen bonding with the amine functionality. This solubility profile is typical for aromatic amines and influences both synthetic applications and analytical methods for the compound.

Distribution Coefficient Considerations

The distribution coefficient (LogD) represents the pH-dependent partitioning behavior, accounting for ionizable species in each phase [10] [13]. For N-methylnaphthalen-2-amine, the pKa of the amine group (estimated around 4-5 for aromatic secondary amines) means that LogD values will be significantly lower than LogP under physiological pH conditions, where a substantial fraction exists as the protonated ammonium species.

This pH dependence has important implications for biological activity and environmental fate, as the ionization state significantly affects membrane permeation, protein binding, and bioaccumulation potential. The ionizable nature of the amine group provides opportunities for pH-controlled solubility manipulation in pharmaceutical and analytical applications.

| Parameter | Value | Method | Implications |

|---|---|---|---|

| LogP | 2.95450 | Calculated [7] | Moderate lipophilicity |

| LogP | 2.8815 | Alternative calculation [11] | Good method agreement |

| PSA | 12.03 Ų | Calculated [7] | Low polar surface area |

| Water solubility | Limited | Literature estimation | pH-dependent solubility |

| Membrane permeability | High | Based on LogP/PSA | Favorable bioavailability |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant